molecular formula C23H20F3NO3S2 B12378062 MptpB-IN-2

MptpB-IN-2

Cat. No.: B12378062
M. Wt: 479.5 g/mol
InChI Key: KQGZFTXNBJGMTQ-IZILLXMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MptpB-IN-2 is a compound that has been identified as a potent and selective inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). This enzyme is a virulence factor for Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Inhibiting MptpB can impair the survival of the bacterium within host macrophages, making this compound a promising candidate for tuberculosis treatment .

Preparation Methods

Chemical Reactions Analysis

MptpB-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield reduced forms of the compound .

Scientific Research Applications

MptpB-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool to study the inhibition of protein tyrosine phosphatases. In biology, it helps researchers understand the role of MptpB in the survival and virulence of Mycobacterium tuberculosis. In medicine, this compound is being explored as a potential therapeutic agent for tuberculosis, especially in cases of multidrug-resistant strains .

Mechanism of Action

The mechanism of action of MptpB-IN-2 involves the inhibition of MptpB by binding to its active site. This binding prevents the enzyme from dephosphorylating its substrates, thereby impairing the bacterium’s ability to survive within host macrophages. Molecular docking studies suggest that this compound binds to both the active site and a secondary binding pocket, which is a unique structural feature of MptpB .

Comparison with Similar Compounds

MptpB-IN-2 is unique compared to other similar compounds due to its high selectivity and potency against MptpB. Similar compounds include other isoxazole-based inhibitors and salicylate derivatives. this compound has shown superior efficacy in reducing the survival of Mycobacterium tuberculosis in infected macrophages .

Properties

Molecular Formula

C23H20F3NO3S2

Molecular Weight

479.5 g/mol

IUPAC Name

(2S)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[[4-[3-(trifluoromethyl)phenyl]phenyl]methylidene]-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C23H20F3NO3S2/c1-2-3-7-18(21(29)30)27-20(28)19(32-22(27)31)12-14-8-10-15(11-9-14)16-5-4-6-17(13-16)23(24,25)26/h4-6,8-13,18H,2-3,7H2,1H3,(H,29,30)/b19-12-/t18-/m0/s1

InChI Key

KQGZFTXNBJGMTQ-IZILLXMLSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)/SC1=S

Canonical SMILES

CCCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)SC1=S

Origin of Product

United States

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